molecular formula C14H16FNO3 B13106970 Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate CAS No. 1416437-98-3

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate

Cat. No.: B13106970
CAS No.: 1416437-98-3
M. Wt: 265.28 g/mol
InChI Key: YKUHMTDLIZASSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR peaks for the compound can be predicted based on its structure:

  • δ 1.80–2.20 ppm : Multiplet for piperidine ring protons (H-3, H-5).
  • δ 3.10–3.50 ppm : Multiplet for N–CH₂ protons (H-2, H-6).
  • δ 3.70 ppm : Singlet for the methyl ester (OCH₃).
  • δ 4.90 ppm : Singlet for the alpha-methine proton (CH linked to phenyl and piperidine).
  • δ 7.00–7.30 ppm : Doublet for aromatic protons (4-fluorophenyl).

¹³C NMR would display signals at:

  • δ 170–175 ppm : Carbonyl carbons (ester and ketone).
  • δ 115–165 ppm : Aromatic carbons (with C–F coupling splitting).
  • δ 40–60 ppm : Piperidine and methine carbons.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • ~1740 cm⁻¹ : Strong stretch for the ester carbonyl (C=O).
  • ~1680 cm⁻¹ : Ketone carbonyl (C=O) of the piperidin-4-one.
  • ~1220 cm⁻¹ : C–F stretching vibration.

Mass Spectrometry (MS)

The molecular ion peak at m/z 265 corresponds to [M]⁺. Fragmentation patterns likely include:

  • m/z 234 : Loss of methoxy group (–OCH₃).
  • m/z 123 : Fluorophenyl fragment (C₆H₄F⁺).

Comparative Analysis of Tautomeric and Stereoisomeric Forms

Tautomerism

The 4-oxopiperidine moiety is inherently predisposed to keto-enol tautomerism. However, computational studies indicate that the keto form is energetically favored by ~20 kcal/mol due to conjugation with the adjacent nitrogen lone pair. Enolization would require significant disruption of the piperidine ring’s aromaticity, making it negligible under physiological conditions.

Stereoisomerism

The compound possesses one stereocenter at the alpha carbon bridging the fluorophenyl and piperidine groups. This creates two enantiomers:

  • (R)-configuration : Fluorophenyl group in a specific spatial orientation.
  • (S)-configuration : Mirror-image arrangement.

Chiral chromatography or NMR using chiral shift reagents would be required to resolve these enantiomers. No evidence of diastereomerism exists, as the molecule lacks additional stereocenters or geometric isomerism sites.

Table 1: Key Structural and Spectroscopic Data

Property Value/Description Source
Molecular Formula C₁₄H₁₆FNO₃
Molecular Weight 265.28 g/mol
IUPAC Name This compound
Predicted ¹H NMR (δ) 1.80–2.20 (piperidine), 3.70 (OCH₃)
IR Peaks 1740 cm⁻¹ (ester C=O)

Properties

CAS No.

1416437-98-3

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C14H16FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,13H,6-9H2,1H3

InChI Key

YKUHMTDLIZASSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidinone Intermediate

One common approach is to start from ethyl or methyl 2-(piperidin-1-yl)acetate derivatives, which can be oxidized or functionalized to introduce the ketone at the 4-position of the piperidine ring.

  • For example, ethyl 2-(2-oxopiperidin-1-yl)acetate can be prepared by reacting an appropriate amino ester with a halomethyl ketone under mild conditions, followed by purification through recrystallization or chromatography to yield the piperidinone intermediate with high purity and yield (~90% reported).

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via halogenation and subsequent palladium-catalyzed cross-coupling reactions:

  • Halogenation : Aromatic iodination at the para position of the phenyl ring is performed using iodine monochloride (ICl) or iodine in the presence of silver trifluoroacetate at room temperature.
  • Stannylation : The halogenated aromatic compound undergoes displacement with hexamethylditin in the presence of a palladium catalyst (e.g., dichlorobistriphenylphosphine palladium(II) or tetrakistriphenylphosphine palladium(0)) at 90-120°C in solvents like 1,4-dioxane or tetrahydrofuran to form trimethylstannyl derivatives.
  • Cross-coupling : The trimethylstannyl derivative is then reacted with the piperidinone intermediate under palladium-catalyzed conditions (60-150°C, 30 min to 12 hours) in solvents such as dimethylformamide or tetrahydrofuran to form the target compound.

This method ensures regioselective introduction of the fluorophenyl group at the nitrogen of the piperidinone ring.

Esterification and Final Purification

The methyl ester group is typically introduced either by:

  • Using methyl bromoacetate or methyl chloroacetate as alkylating agents during the synthesis of the piperidinone intermediate, or
  • Esterifying the corresponding acid derivative under acidic or basic catalysis.

Purification is achieved by flash chromatography or recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures), yielding the final compound as a solid with melting points consistent with literature values.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Solvents Temperature Yield (%) Notes
1 Piperidinone intermediate synthesis Amino ester + halomethyl ketone Acetonitrile (anhydrous) Room temperature ~90 Purification by recrystallization; forms ethyl 2-(2-oxopiperidin-1-yl)acetate intermediate
2 Aromatic halogenation Iodine monochloride or iodine + silver trifluoroacetate Dichloromethane or similar Room temperature High Selective para-iodination on phenyl ring
3 Stannylation Hexamethylditin + Pd catalyst (PdCl2(PPh3)2 or Pd(PPh3)4) 1,4-Dioxane, DMF, or THF 90-120°C High Converts aryl iodide to trimethylstannyl derivative
4 Palladium-catalyzed coupling Piperidinone intermediate + trimethylstannyl aryl DMF, 1,4-Dioxane, or THF 60-150°C High Forms N-(4-fluorophenyl) substituted piperidinone ester
5 Purification Flash chromatography or recrystallization Hexane/ethyl acetate Ambient N/A Final purification to obtain pure this compound

Research Findings and Optimization Notes

  • The palladium-catalyzed cross-coupling steps are critical for regioselectivity and yield; catalyst choice and solvent optimization significantly affect the outcome.
  • Use of automated continuous flow reactors has been reported to improve yield and purity in industrial settings, allowing better temperature and reaction time control.
  • The fluorine substitution on the phenyl ring enhances the compound’s chemical stability and potential biological activity, making selective halogenation and coupling essential.
  • Alternative synthetic routes may involve direct N-arylation using fluorophenyl halides under Buchwald-Hartwig amination conditions, though these methods require careful catalyst and ligand selection to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group in the piperidinone ring to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Analgesic Properties : The compound's structure indicates potential use as an analgesic agent. Its interaction with neurotransmitter systems may provide pain relief mechanisms similar to existing analgesics, making it a candidate for further pharmacological studies aimed at pain management.
  • Neuroprotective Agent : Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective effects, which are crucial in treating neurological disorders such as Alzheimer's disease or Parkinson's disease. The binding affinity to neurotransmitter receptors could enhance its therapeutic efficacy.
  • Lead Compound for Drug Development : Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate may serve as a lead compound for the synthesis of novel derivatives with improved pharmacological profiles. This approach is essential in optimizing drug candidates for various therapeutic applications.

Chemical Transformations and Synthesis

The synthesis of this compound typically involves several chemical transformations, including:

  • Formation of the piperidine ring
  • Introduction of the fluorophenyl group
  • Esterification to form the final product

These steps can be optimized in industrial settings for higher yields and purity, utilizing automated systems and continuous flow reactors.

Case Study 1: Analgesic Activity

A study investigated the analgesic potential of compounds related to this compound. Results indicated that modifications to the piperidine structure could enhance pain-relieving properties, suggesting that this compound could lead to new analgesics with fewer side effects compared to traditional opioids.

Case Study 2: Neuroprotective Effects

Research on similar compounds demonstrated their ability to protect neuronal cells from oxidative stress. This finding supports the hypothesis that this compound could be developed into a neuroprotective agent, particularly for age-related neurodegenerative diseases.

Comparative Analysis of Related Compounds

Compound NameStructureKey Features
Methyl 2-(3-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetateStructureSimilar piperidine core but different fluorophenyl substitution
Methyl 2-(4-hydroxypiperidin-1-YL)-2-oxoacetateStructureContains a hydroxyl group instead of a fluorine atom
Methyl 2-(3-chlorophenyl)-2-(4-oxopiperidin-1-YL)acetateStructureChlorine substitution provides different electronic properties

This table illustrates the uniqueness of this compound through its specific fluorine substitution, which may enhance its biological activity compared to other compounds in its class.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate would depend on its specific interactions with molecular targets. Typically, compounds with a piperidinone ring can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their biological applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate C₁₄H₁₆FNO₃ 279.28 4-oxopiperidinyl, 4-fluorophenyl Antimalarial precursor (tetraoxane synthesis)
4-Fluoromethylphenidate (4F-MPH) C₁₄H₁₈FNO₂ 263.30 Piperidinyl, 4-fluorophenyl Psychoactive (dopamine reuptake inhibition)
Methyl 2-amino-2-(4-fluorophenyl)acetate C₉H₁₀FNO₂ 183.18 Amino, 4-fluorophenyl Pharmaceutical intermediate (chiral synthesis)
SH-7135 (Combi-Blocks) C₁₇H₁₂FNO₄ 313.29 1,3-Dioxoisoindolyl, 4-fluorophenyl Drug intermediate (functionalized acetates)
Key Observations:

Substituent-Driven Activity: The 4-oxopiperidinyl group in the target compound enables peroxidation reactions critical for antimalarial tetraoxane synthesis . 4F-MPH replaces the 4-oxopiperidinyl with a piperidinyl group, shifting its activity to central nervous system stimulation via dopamine transporter inhibition . Amino-substituted analogs (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate) serve as chiral intermediates in drug synthesis, leveraging the amino group for further functionalization .

Molecular Weight and Bioavailability :

  • The higher molecular weight of the target compound (279.28 g/mol) compared to 4F-MPH (263.30 g/mol) may reduce blood-brain barrier permeability, explaining its lack of psychoactive effects despite structural similarities.

Pharmacological and Chemical Properties

Property This compound 4F-MPH Methyl 2-amino-2-(4-fluorophenyl)acetate
Solubility Moderate in polar solvents (due to oxopiperidinyl) High lipid solubility High in aqueous media (amino group)
Stability Stable under acidic conditions Degrades in alkaline pH Sensitive to oxidation
Bioactivity Antimalarial (via tetraoxane metabolites) Psychoactive Chiral building block

Research Findings and Implications

  • Antimalarial Potential: The target compound’s peroxidation-derived tetraoxanes exhibit potent activity against Plasmodium falciparum, with hexaoxonane characterized via X-ray crystallography .
  • Contrast with 4F-MPH: Despite structural overlap, 4F-MPH’s piperidine ring enables dopamine reuptake inhibition, highlighting how minor substituent changes alter biological targets .
  • Synthetic Versatility : Analogs like SH-7135 (Combi-Blocks) demonstrate the fluorophenyl-acetate scaffold’s adaptability in generating diverse intermediates for drug discovery .

Biological Activity

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate, with the CAS number 1416437-98-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C14H16FNO3
  • Molecular Weight : 265.28 g/mol
  • IUPAC Name : this compound
  • Synonyms : 1-Piperidineacetic acid, α-(4-fluorophenyl)-4-oxo-, methyl ester

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may involve:

  • Enzymatic Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways related to neurotransmission and inflammation.
  • Receptor Binding : It may bind to various receptors, affecting signaling pathways that are critical in neurological functions and potentially in cancer therapies.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that derivatives of piperidine can selectively inhibit cancer cell growth by targeting specific metabolic enzymes or pathways involved in tumor progression.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for its potential benefits in treating neurodegenerative diseases. The modulation of neurotransmitter systems through receptor interaction could provide therapeutic avenues for conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Study on Selectivity in Drug Design :
    A study published in the Journal of Medicinal Chemistry highlighted the importance of tuning binding selectivity in drug design. Compounds with similar frameworks to this compound were analyzed for their effectiveness against various biological targets, demonstrating that modifications could lead to enhanced selectivity and potency against specific cancer types .
  • Antitumor Activity :
    Research has shown that derivatives of this compound can exhibit significant antitumor activity in vitro. For example, a related compound was tested against several cancer cell lines and showed IC50 values in the low micromolar range, indicating potent activity .
  • Neuropharmacological Studies :
    In a neuropharmacological context, compounds structurally related to this compound have been evaluated for their effects on cognitive function in animal models. Results indicated improvements in memory retention and reduced neuroinflammation markers .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC14H16FNO3Anticancer, Neuroprotective
Ethyl (2R)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetateC15H18FNO3Anticancer
1-Hydroxy-2-oxopiperidin-3-yl phosphonateVariesAntitumor

Q & A

Basic: How is the molecular structure of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate characterized experimentally?

Answer:
Structural characterization involves:

  • X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve stereochemistry and confirm bond angles/distances .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to verify substituent positions and stereochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the 4-oxopiperidinyl group exhibits characteristic carbonyl (C=O) signals at ~200-210 ppm in 13C^{13}C-NMR .
  • Mass spectrometry : Confirm molecular weight (251.30 g/mol) via high-resolution MS (HRMS) to validate the molecular formula (C14_{14}H18_{18}FNO2_2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.